3-Methyl-1-phenylbutane-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

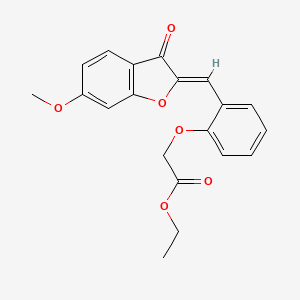

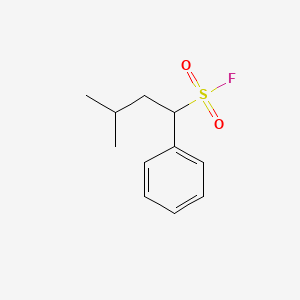

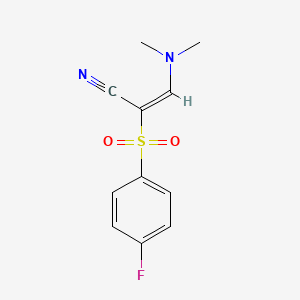

3-Methyl-1-phenylbutane-1-sulfonyl fluoride is a chemical compound with the formula C11H15FO2S and a molecular weight of 230.30 g/mol . It is a derivative of sulfonyl fluoride, a class of compounds known for their unique stability-reactivity balance .

Chemical Reactions Analysis

Sulfonyl fluorides, including 3-Methyl-1-phenylbutane-1-sulfonyl fluoride, are known to react with various nucleophiles. For instance, the fluoride leaving group in perfluorobutanesulfonyl fluoride, a related compound, is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .Scientific Research Applications

Synthesis of Arylsulfonimidoyl Fluorides

Arylsulfonimidoyl fluorides, including compounds like 3-Methyl-1-phenylbutane-1-sulfonyl fluoride, have been synthesized for use in creating new classes of derivatives. These compounds have shown utility in forming azoles through base-induced cycloadditions to unsaturated substrates, suggesting their relevance in developing novel organic synthesis methods (Leusen & Leusen, 2010).

Environmental Degradation Studies

Research on perfluorinated compounds, which are structurally related to 3-Methyl-1-phenylbutane-1-sulfonyl fluoride, has focused on their environmental persistence and methods for their destruction. Studies have identified mechanochemical methods using ball milling for the complete destruction of PFOS and PFOA, indicating the potential for addressing environmental contamination from related compounds (Zhang et al., 2013).

Fluoride Sensing and Removal

Lewis acidic organostiboranes derived from similar sulfonyl fluorides have been developed for fluoride sensing in water, demonstrating the applicability of these compounds in environmental monitoring and potentially in water treatment processes to remove fluoride contaminants (Hirai & Gabbaï, 2014).

Antibody Generation for Sulfonamide Antibiotics

The synthesis of sulfonamide antibiotics, which share a functional group similarity with 3-Methyl-1-phenylbutane-1-sulfonyl fluoride, has led to the development of broad specificity antibodies for these antibiotics. This research is critical for developing sensitive assays for detecting sulfonamide residues in food and environmental samples (Adrián et al., 2009).

Electrochemical Synthesis

Innovative methods for synthesizing sulfonyl fluorides through electrochemical oxidative coupling of thiols and potassium fluoride have been explored. This approach highlights the versatility of sulfonyl fluoride compounds in synthetic chemistry and the potential for greener synthesis routes (Laudadio et al., 2019).

Mechanism of Action

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

Sulfonyl fluorides, in general, are known for their balance of reactivity and stability, making them attractive for various applications . They are resistant to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .

Result of Action

The general class of sulfonyl fluorides is known to have diverse applications, suggesting a range of possible effects .

Action Environment

The resistance of sulfonyl fluorides to hydrolysis under physiological conditions suggests that they may be stable in various environments .

Safety and Hazards

Future Directions

The future of sulfonyl fluorides, including 3-Methyl-1-phenylbutane-1-sulfonyl fluoride, lies in their potential applications in various fields such as chemical synthesis, medicinal chemistry, material chemistry, and chemical biology . Their unique properties make them largely irreplaceable in many applications .

properties

IUPAC Name |

3-methyl-1-phenylbutane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2S/c1-9(2)8-11(15(12,13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRRRYMJWMKVKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid](/img/structure/B2926778.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)

![(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2926782.png)

![Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B2926783.png)

![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2926791.png)

![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2926799.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)